molecular formula C53H75ClN8O13S B12395483 vc-PABC-DM1

vc-PABC-DM1

Cat. No.: B12395483
M. Wt: 1099.7 g/mol
InChI Key: VPFJBLCYMSCFKX-RRXQVXNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

vc-PABC-DM1: is a compound used in the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The compound this compound consists of a valine-citrulline (vc) dipeptide linker, a para-aminobenzyloxycarbonyl (PABC) self-immolative spacer, and a cytotoxic drug, DM1, which is a derivative of maytansine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vc-PABC-DM1 involves several steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale peptide synthesis techniques, followed by purification using high-performance liquid chromatography (HPLC). The final product is obtained as a solid and stored under specific conditions to maintain stability .

Scientific Research Applications

vc-PABC-DM1 has several scientific research applications:

Mechanism of Action

The mechanism of action of vc-PABC-DM1 involves several steps:

Comparison with Similar Compounds

vc-PABC-DM1 can be compared with other similar compounds used in ADCs:

    vc-MMAE: This compound uses a valine-citrulline linker with monomethyl auristatin E (MMAE) as the cytotoxic drug.

    mc-vc-PABC-MMAE: This compound includes a maleimidocaproyl (mc) spacer in addition to the valine-citrulline linker and MMAE.

Uniqueness: this compound is unique due to its use of the PABC self-immolative spacer, which ensures efficient release of the DM1 drug upon cleavage by proteases. This design enhances the stability and efficacy of the ADC .

Properties

Molecular Formula

C53H75ClN8O13S

Molecular Weight

1099.7 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methylsulfanyl]propanoyl-methylamino]propanoate

InChI

InChI=1S/C53H75ClN8O13S/c1-29(2)45(55)48(66)59-36(14-12-21-57-50(56)68)47(65)58-35-18-16-33(17-19-35)28-76-22-20-42(63)61(7)32(5)49(67)74-41-26-43(64)62(8)37-24-34(25-38(71-9)44(37)54)23-30(3)13-11-15-40(72-10)53(70)27-39(73-51(69)60-53)31(4)46-52(41,6)75-46/h11,13,15-19,24-25,29,31-32,36,39-41,45-46,70H,12,14,20-23,26-28,55H2,1-10H3,(H,58,65)(H,59,66)(H,60,69)(H3,56,57,68)/b15-11+,30-13+/t31-,32+,36+,39+,40-,41+,45+,46+,52+,53+/m1/s1

InChI Key

VPFJBLCYMSCFKX-RRXQVXNVSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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